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Compound of Interest

Compound Name: Diphenyl phosphoramidate

Cat. No.: B1205886 Get Quote

Diphenyl phosphoramidate, (C₆H₅O)₂P(O)NH₂, is a key organophosphorus compound

featuring a central phosphorus atom bonded to two phenoxy groups, a phosphoryl oxygen, and

an amino group. Its derivatives are of significant interest in medicinal chemistry and drug

development, often serving as prodrugs or bioactive molecules themselves.[1] Accurate and

comprehensive structural characterization is paramount for quality control, reaction monitoring,

and understanding structure-activity relationships. This guide provides an in-depth analysis of

the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—used to characterize diphenyl
phosphoramidate, grounded in field-proven insights and methodologies.

The structural integrity and purity of such compounds are non-negotiable in research and

development. The following sections detail not just the expected spectral data but also the

causality behind the experimental choices and the logic of spectral interpretation, providing a

self-validating framework for analysis.

Caption: Molecular structure of Diphenyl Phosphoramidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C,

and ³¹P nuclei.
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Principles and Experimental Causality
For diphenyl phosphoramidate, a multi-nuclear NMR approach is essential.

¹H NMR identifies the number and connectivity of protons, primarily distinguishing between

the aromatic (phenyl) and amine (NH₂) protons.

¹³C NMR maps the carbon skeleton, confirming the presence of the two equivalent phenoxy

groups.

³¹P NMR, with its high natural abundance and sensitivity, provides a direct and clean window

into the phosphorus center's chemical environment, which is highly sensitive to the nature of

its substituents.[2][3]

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent

choice as it is a polar aprotic solvent capable of dissolving the sample and engaging in

hydrogen bonding with the N-H protons, which slows their exchange rate and often allows them

to be observed as a distinct, albeit sometimes broad, signal.[4]

Spectral Data Interpretation
¹H NMR Spectrum: The ¹H NMR spectrum is characterized by two main regions.

Aromatic Protons (δ 7.0-7.5 ppm): The ten protons of the two phenyl groups are chemically

similar and will appear as a complex multiplet in this region. The ortho, meta, and para

protons will have slightly different chemical shifts due to their proximity to the electron-

withdrawing phosphate core.

Amine Protons (Variable): The two protons of the primary amine (NH₂) will typically appear

as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and

temperature. In DMSO-d₆, this signal can often be found between δ 4.0 and 5.0 ppm.

¹³C NMR Spectrum: Due to the molecule's symmetry, the two phenyl groups are equivalent,

resulting in only four signals for the 12 aromatic carbons.

C1 (ipso, C-O-P): ~150 ppm. This carbon is directly attached to the oxygen and will show

coupling to the phosphorus atom (²JPC).
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C4 (para): ~125 ppm.

C2/C6 (ortho): ~120 ppm. This carbon may also exhibit coupling to phosphorus (³JPC).

C3/C5 (meta): ~130 ppm.

³¹P NMR Spectrum: The ³¹P{¹H} (proton-decoupled) NMR spectrum is the simplest and most

diagnostic, showing a single sharp resonance.

For pentavalent phosphoramidates (P(V)), the chemical shift typically appears in the upfield

region relative to the common standard, 85% H₃PO₄.[3] The expected chemical shift for

diphenyl phosphoramidate is in the range of δ +3 to +9 ppm.[5][6] This single peak

confirms the presence of one unique phosphorus environment and its oxidation state.

Data Summary: NMR
Nucleus

Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H 7.0 - 7.5 Multiplet (m)
10H, Aromatic protons

(C₆H₅)

Variable (e.g., 4.0-5.0

in DMSO)
Broad Singlet (br s)

2H, Amine protons

(NH₂)

¹³C ~150 Doublet (d)
C-O (ipso), due to

²JPC coupling

~130 Singlet (s) C-H (meta)

~125 Singlet (s) C-H (para)

~120 Doublet (d)
C-H (ortho), due to

³JPC coupling

³¹P +3 to +9 Singlet (s)
Single phosphorus

environment

Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 10-20 mg of diphenyl phosphoramidate in ~0.7 mL of

deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer operating at a field strength of 300 MHz

or higher.

¹H NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR Acquisition:

Acquire using a proton-decoupled pulse sequence (e.g., zgpg30).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024

scans).

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

³¹P NMR Acquisition:

Acquire using a proton-decoupled pulse sequence.

Reference the spectrum externally to a sealed capillary of 85% H₃PO₄ (δ 0.0 ppm).

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality
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The primary utility of IR for diphenyl phosphoramidate is the confirmation of its core

functional groups: the phosphoryl (P=O), amine (N-H), and phenyl (C=C, C-H) moieties. The

P=O stretch is particularly intense and diagnostic. Attenuated Total Reflectance (ATR) is the

preferred method for solid samples as it requires minimal sample preparation and provides

high-quality, reproducible data.[7]

Spectral Data Interpretation
The IR spectrum will be dominated by several key absorption bands.

N-H Stretch (3400-3200 cm⁻¹): The primary amine will show two distinct, medium-intensity

bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretch (3100-3000 cm⁻¹): A series of sharp, medium-to-weak bands just

above 3000 cm⁻¹.

C=C Aromatic Stretch (1600-1450 cm⁻¹): Several sharp, strong-to-medium bands

corresponding to the phenyl ring vibrations. Two characteristic peaks are expected around

1590 cm⁻¹ and 1490 cm⁻¹.[8]

P=O Stretch (1300-1250 cm⁻¹): A very strong, sharp, and prominent band. This is a hallmark

of the phosphoryl group in phosphoramidates.[8]

P-O-C Stretch (1000-950 cm⁻¹): A strong band associated with the stretching of the P-O-Aryl

linkage.[8]

Data Summary: IR
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400-3200 Medium
Asymmetric &

Symmetric Stretch
N-H (Amine)

3100-3000 Medium-Weak Stretch C-H (Aromatic)

1590, 1490 Strong-Medium Stretch C=C (Aromatic)

1300-1250 Very Strong Stretch P=O (Phosphoryl)

1000-950 Strong Stretch
P-O-C (Aryl

Phosphate)

Experimental Protocol: ATR-IR Data Acquisition
Sample Preparation: Place a small amount (a few milligrams) of the solid diphenyl
phosphoramidate sample directly onto the ATR crystal (e.g., diamond).

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure

good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32

scans at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is automatically generated as an absorbance spectrum

after being ratioed against the background.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns.
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Principles and Experimental Causality
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the

molecule, causing it to fragment in a predictable and reproducible manner. This allows for the

confirmation of the molecular weight via the molecular ion (M⁺•) and the elucidation of the

molecule's structure by piecing together the resulting fragments.[9]

Spectral Data Interpretation
The EI mass spectrum of diphenyl phosphoramidate will show a clear molecular ion peak

and a series of fragment ions.

Molecular Ion (M⁺•) at m/z 249: This peak corresponds to the intact molecule minus one

electron and confirms the molecular weight of 249.2 g/mol .[9]

Key Fragments: The fragmentation is driven by the cleavage of the relatively weak P-O and

P-N bonds.

m/z 156 [M - C₆H₅O]⁺: Loss of a phenoxy radical is a common and favorable

fragmentation pathway.

m/z 94 [C₆H₅OH]⁺•: A peak corresponding to phenol, often formed through rearrangement.

m/z 77 [C₆H₅]⁺: The phenyl cation, resulting from cleavage of a C-O bond.
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[(PhO)₂P(O)NH₂]⁺•
m/z 249

[(PhO)P(O)NH₂]⁺
m/z 156

- •OPh

[C₆H₅OH]⁺•
m/z 94

- [OPNH₂]•
(rearrangement)

[C₆H₅]⁺
m/z 77

- [OP(O)NH₂]

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for Diphenyl Phosphoramidate.

Data Summary: MS
m/z Proposed Fragment Ion Identity

249 [(C₆H₅O)₂P(O)NH₂]⁺• Molecular Ion (M⁺•)

156 [(C₆H₅O)P(O)NH₂]⁺ [M - C₆H₅O]⁺

94 [C₆H₅OH]⁺• Phenol

77 [C₆H₅]⁺ Phenyl Cation

Experimental Protocol: EI-MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids.

Ionization: Use a standard EI source with an electron energy of 70 eV. This energy level is

standardized to ensure that fragmentation patterns are consistent and comparable across

different instruments.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-

flight (TOF) mass analyzer.

Data Acquisition: Record the mass spectrum, which plots ion abundance versus the mass-to-

charge ratio (m/z).

Conclusion
The combination of NMR, IR, and MS provides a complete and robust characterization of

diphenyl phosphoramidate. ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR

elucidate the organic framework, IR spectroscopy verifies the presence of key functional

groups, and mass spectrometry confirms the molecular weight and structural backbone. This

multi-technique approach, guided by sound experimental design and interpretation, ensures

the unequivocal identification and quality assessment of this important chemical entity, fulfilling

the rigorous standards required in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Structural Elucidation of a Versatile
Phosphorus(V) Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205886#diphenyl-phosphoramidate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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